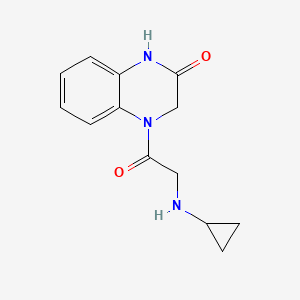

4-(Cyclopropylglycyl)-3,4-dihydroquinoxalin-2(1h)-one

Description

4-(Cyclopropylglycyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic derivative of the 3,4-dihydroquinoxalin-2(1H)-one scaffold, a bicyclic heterocyclic structure with demonstrated pharmacological relevance. The compound features a cyclopropylglycyl substituent at the N4 position of the quinoxalinone core, which modulates its steric and electronic properties. The cyclopropyl group is hypothesized to enhance metabolic stability and hydrophobic interactions compared to bulkier or polar substituents.

Properties

Molecular Formula |

C13H15N3O2 |

|---|---|

Molecular Weight |

245.28 g/mol |

IUPAC Name |

4-[2-(cyclopropylamino)acetyl]-1,3-dihydroquinoxalin-2-one |

InChI |

InChI=1S/C13H15N3O2/c17-12-8-16(13(18)7-14-9-5-6-9)11-4-2-1-3-10(11)15-12/h1-4,9,14H,5-8H2,(H,15,17) |

InChI Key |

VXMAPFDKTVQAGH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NCC(=O)N2CC(=O)NC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-(Cyclopropylglycyl)-3,4-dihydroquinoxalin-2(1H)-one

General Synthetic Strategy

The synthesis of This compound typically involves two major stages:

- Formation of the 3,4-dihydroquinoxalin-2-one core : This bicyclic core is usually constructed via cyclization reactions involving 1,2-phenylenediamine and suitable carboxylic acid derivatives or their equivalents.

- Introduction of the cyclopropylglycyl moiety : This is commonly achieved through amide bond formation (coupling) between the quinoxalinone core and cyclopropylglycine or its activated derivatives.

This approach ensures the integrity of the bicyclic scaffold while allowing installation of the cyclopropylglycyl group at the 4-position.

Specific Synthetic Routes and Conditions

Cyclization to Form the Dihydroquinoxalinone Core

One reported method for preparing 3,4-dihydroquinoxalin-2(1H)-one derivatives involves the reaction of 1,2-phenylenediamine with α-keto acids or α-halo ketones under reflux in polar solvents such as dimethylformamide (DMF) or aqueous ammonia. For example, refluxing 1,2-phenylenediamine with appropriate acylating agents results in cyclization to the quinoxalinone core with moderate to good yields (typically 70–85%).

Amide Coupling with Cyclopropylglycine

The cyclopropylglycyl substituent is introduced via amide bond formation. This can be achieved by:

- Activating the carboxyl group of cyclopropylglycine (e.g., as an acid chloride or using carbodiimide coupling reagents).

- Reacting the activated cyclopropylglycine derivative with the amino or hydroxy group at the 4-position of the dihydroquinoxalinone core under mild conditions, often in an inert atmosphere to prevent side reactions.

- Typical solvents include dichloromethane, DMF, or other polar aprotic solvents.

- Reaction temperatures are generally moderate (room temperature to 80 °C), and the reaction time ranges from several hours to overnight.

Alternative Approaches

Photochemical and multicomponent coupling reactions have been reported for related quinoxalinone derivatives, allowing for direct functionalization or alkylation of the dihydroquinoxalinone core. For example, photoredox catalysis under nitrogen atmosphere with alkyl bromides and bases like potassium carbonate in DMF can yield alkylated quinoxalinones. Such methods may be adapted to introduce the cyclopropylglycyl group or its precursors.

Detailed Reaction Conditions and Yields

Research Outcomes and Analytical Data

Purification and Characterization

After synthesis, the crude product is typically purified by flash column chromatography using solvent systems such as ethyl acetate and n-hexane mixtures. The purified compound is characterized by:

- Melting point determination : Typical melting points for related quinoxalinone derivatives range from 130 °C to 250 °C depending on substitution.

- Nuclear Magnetic Resonance (NMR) : ^1H NMR spectra show characteristic signals for the dihydroquinoxalinone protons and the cyclopropylglycyl moiety.

- Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the expected molecular weight.

- Infrared Spectroscopy (IR) : Confirms presence of amide carbonyl and NH groups.

Biological Activity Correlation

Derivatives of 3,4-dihydroquinoxalin-2(1H)-one, including those with cyclopropylglycyl substitution, have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, analogs with various substitutions showed zones of inhibition ranging from moderate to good (15–22 mm) in agar diffusion assays.

Summary Table: Preparation Methods and Key Parameters

| Method | Key Reactants | Reaction Type | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyclization with acyl derivatives | 1,2-phenylenediamine + α-keto acid/α-halo ketone | Cyclization | Reflux in DMF or aqueous ammonia | 70–85 | Simple, accessible reagents | Moderate reaction times |

| Amide coupling | Quinoxalinone core + activated cyclopropylglycine | Amide bond formation | RT to 80 °C, inert atmosphere | 60–80 | High specificity, mild conditions | Requires activated intermediates |

| Photoredox alkylation | Dihydroquinoxalinone + alkyl bromide | Photoredox catalysis | RT, N2 atmosphere, DMF | Up to 75 | Mild, versatile | Requires photoredox setup |

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylglycyl)-3,4-dihydroquinoxalin-2(1h)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce dihydroquinoxalines.

Scientific Research Applications

4-(Cyclopropylglycyl)-3,4-dihydroquinoxalin-2(1h)-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylglycyl)-3,4-dihydroquinoxalin-2(1h)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Binding Affinities

Key structural analogs vary in substituent positions (N4, C6, C7) and functional groups, significantly impacting their biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives

Key Observations:

- C14 (dicarboxylic derivative) exhibits superior sGC binding affinity (-15.65 kcal/mol) and stability (70%) compared to monocarboxylic analogs like C4, attributed to its dual exploitation of hydrophobic and hydrophilic cavities .

- Cyclopropylglycyl vs.

- JNK3 Inhibitors : Derivatives like J46-37 prioritize kinase selectivity over sGC activity, underscoring the scaffold’s versatility .

Pharmacological and Physicochemical Properties

- sGC Activators: Dicarboxylic derivatives (e.g., C14) show enhanced cell permeability and cGMP induction (e.g., 15-fold in LNCaP cells) compared to monocarboxylic analogs .

- Stability : Hydrophobic substituents (e.g., phenyl at C6 in C14 ) improve metabolic stability by reducing enzymatic degradation .

- Selectivity : JNK3 inhibitors like J46-37 demonstrate >100-fold selectivity over related kinases, achieved through optimized hydrogen-bonding networks .

Biological Activity

4-(Cyclopropylglycyl)-3,4-dihydroquinoxalin-2(1H)-one is a derivative of the 3,4-dihydroquinoxalin-2(1H)-one scaffold, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cyclopropylglycine with appropriate precursors of the quinoxalinone structure. The general synthetic pathway may include:

- Formation of the quinoxalinone core : This is achieved through cyclization reactions involving 1,2-phenylenediamine and suitable carboxylic acid derivatives.

- Introduction of the cyclopropylglycyl moiety : This can be accomplished through amide coupling reactions.

Antibacterial Activity

Research has shown that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit significant antibacterial properties. For instance, studies have demonstrated that various analogs display varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Dihydroquinoxalin-2(1H)-one Derivatives

| Compound | Gram-negative Bacteria | Gram-positive Bacteria | Zone of Inhibition (mm) |

|---|---|---|---|

| 5a | E. coli (18) | S. aureus (15) | Moderate |

| 5b | P. aeruginosa (19) | S. pyogenes (17) | Moderate |

| 5i | E. coli (20) | S. aureus (18) | Good |

| 5j | P. aeruginosa (22) | S. pyogenes (20) | Good |

The compound 5j with a fluorine substituent showed particularly good activity against tested strains, indicating that modifications on the quinoxalinone structure can enhance antibacterial efficacy .

Cytotoxicity and Anticancer Potential

Recent studies have also investigated the cytotoxic effects of related compounds on various cancer cell lines. The mechanism often involves disruption of cellular membranes or interference with metabolic pathways.

Case Study: Cytotoxic Effects

In a study evaluating the cytotoxicity of cyclotide derivatives similar to this compound, compounds were tested against multiple cancer cell lines such as MCF-7 and HeLa. Results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in low micromolar ranges.

Table 2: Cytotoxicity of Cyclotide Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 12 |

| Compound B | HeLa | 15 |

| Compound C | K562 | 10 |

These findings suggest that modifications to the cyclopropylglycyl moiety can lead to enhanced anti-cancer properties .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

- Membrane Interaction : Similar compounds have been shown to disrupt lipid bilayers, leading to increased permeability and eventual cell death.

- Enzyme Inhibition : Some derivatives may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.